

Application Notes and Protocols for Spirazidine: A Note on Current Findings

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Compound of Interest		
Compound Name:	Spirazidine	
Cat. No.:	B1228041	Get Quote

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive search for "**Spirazidine**," it is important to note that currently, there is a lack of publicly available scientific literature, clinical trial data, and regulatory information specifically pertaining to a compound by this name. Our search for dosage, administration guidelines, mechanism of action, and preclinical or clinical studies for "**Spirazidine**" did not yield any specific results.

It is possible that "**Spirazidine**" may be a novel compound still in the early stages of development and not yet widely documented, a confidential internal designation, or a potential misspelling of another therapeutic agent.

Given the absence of data on "**Spirazidine**," we are unable to provide the requested detailed application notes, protocols, data tables, or diagrams.

However, to assist in your research endeavors, we have compiled information on two compounds with similar-sounding names, Spiramycin and Tizanidine, which appeared during our search. It is crucial to clarify if your interest lies with either of these, as their therapeutic actions and administration protocols are distinctly different.

Potential Alternative Compounds: Spiramycin

Spiramycin is a macrolide antibiotic used in the treatment of various bacterial infections.

Methodological & Application





Mechanism of Action: Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the translocation of peptidyl-tRNA, ultimately leading to a bacteriostatic effect, although it can be bactericidal at high concentrations.[1] It is primarily effective against Gram-positive bacteria.[1] Resistance to spiramycin can occur through mechanisms such as ribosomal methylation.[1]

Dosage and Administration (General Guidelines):

- Oral: For adults and teenagers, the dosage can range from 1 to 2 grams (3,000,000 to 6,000,000 International Units [IU]) twice a day, or 500 mg to 1 gram (1,500,000 to 3,000,000 IU) three times a day. For severe infections, the dose may be increased.[2] For children weighing 20 kg or more, the dose is based on body weight.
- Injection: For adults and teenagers, 500 mg (1,500,000 IU) is administered by slow intravenous injection every eight hours. This may be increased for severe infections.
- Rectal (Suppository): Dosages vary for adults and children based on age and body weight.

A compassionate use study of spiramycin for the treatment of diarrhea due to chronic cryptosporidiosis in immunocompromised patients has been registered.

Tizanidine

Tizanidine is a centrally acting alpha-2 adrenergic agonist used for the management of spasticity.

Mechanism of Action: Tizanidine reduces spasticity by acting as an agonist at alpha-2 adrenergic receptors, primarily in the spinal cord. This action leads to the inhibition of excitatory amino acid release from spinal interneurons, which in turn reduces the firing of motor neurons. It is metabolized in the liver by the cytochrome P450 1A2 enzyme.

Dosage and Administration (for Muscle Spasm):

- Initial Adult Dose: The typical starting dose is 2 mg orally every 6 to 8 hours as needed.
- Titration: The dose can be gradually increased by 2 to 4 mg at 1 to 4-day intervals to achieve the desired effect.



- Maximum Dose: The maximum single dose should not exceed 16 mg, and the total daily dose should not exceed 36 mg.
- Administration: Tizanidine has a short duration of action, and dosing is often timed to provide relief when it is most needed for daily activities.

We recommend verifying the correct spelling and official name of the compound of interest. Should you have a different name or further identifiers for "**Spirazidine**," we would be pleased to conduct a more targeted search to provide you with the detailed information you require.

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References

- 1. Mechanism of action of spiramycin and other macrolides PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiramycin (oral route, injection route, rectal route) Side effects & dosage Mayo Clinic [mayoclinic.org]
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